2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphe nyl)acetamide
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Overview
Description
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common method involves the reaction of 4-ethoxyphenylhydrazine with carbon disulfide to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized with an appropriate aldehyde to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the acetamide group.
Scientific Research Applications
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The triazole ring plays a crucial role in binding to the active site of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar biological activities.
Fluconazole: A triazole antifungal agent.
Posaconazole: Another triazole antifungal agent with a broader spectrum of activity.
Uniqueness
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of the ethoxyphenyl and chloro-methylphenyl groups enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H20ClN5O2S |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H20ClN5O2S/c1-3-27-15-8-5-13(6-9-15)18-23-24-19(25(18)21)28-11-17(26)22-16-10-14(20)7-4-12(16)2/h4-10H,3,11,21H2,1-2H3,(H,22,26) |
InChI Key |
YHGZBMHUIJWSBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)C |
Origin of Product |
United States |
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